N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide
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Description
“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide” is a chemical compound of significant interest in scientific research. It is a thienopyridine .
Molecular Structure Analysis
The molecular formula of this compound is C20H21N3O5S . Its average mass is 415.465 and its monoisotopic mass is 415.12019 .Scientific Research Applications
Synthesis and Cyclization
Research has been conducted on the synthesis and cyclizations of compounds with structural features similar to "N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide." For instance, studies on the synthesis of thienopyridine derivatives, exploring reactions with cyanoacetamides to create novel heterocyclic compounds, have been documented. These synthetic routes often involve complex cyclization reactions, leading to the formation of diverse heterocyclic systems with potential pharmacological properties (Chigorina et al., 2019).
Chemical Properties and Reactions
The chemical properties and reactions of thieno[2,3-c]pyridin derivatives have been extensively studied, revealing the versatility of these compounds in organic synthesis. Research includes the investigation of their tautomerism, cyclization reactions with various reagents, and the potential to form a wide array of structurally diverse derivatives. These studies provide insights into the chemical behaviors of these compounds, opening avenues for the synthesis of novel molecules with enhanced biological or physical properties (Klemm et al., 1987).
Potential Biological Activities
In silico analysis and other experimental methodologies have been applied to assess the biological activity of synthesized compounds. These analyses aim to predict the pharmacological potentials of these molecules, including their antimicrobial, anticancer, and other therapeutic effects. The ability to synthesize and modify such compounds allows researchers to explore their utility in drug discovery and development processes, providing a basis for further pharmacological studies (Abdel-Monem et al., 2001).
properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11(23)22-5-4-15-16(9-20)19(27-17(15)10-22)21-18(24)12-6-13(25-2)8-14(7-12)26-3/h6-8H,4-5,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPCENQEQWZQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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